ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride

Stereochemistry Chiral Resolution Enantiomeric Excess

Reproducibility in ion-channel pharmacology demands precise stereochemical and fluorination integrity. Substituting non-fluorinated or racemic aminocyclohexyl ester analogs alters Nav1.5/Kv4.3 selectivity and oxidative metabolic stability, confounding SAR interpretation. • (R)-configured amine with 2,2-gem-difluoro motif enables pH-dependent Nav1.5 blockade tuning under ischemic conditions (pH 6.5) • Gem-difluoro group functions as a hydrolytically and CYP450-resistant carbonyl bioisostere for peptide bond isostere construction • ≥98% enantiopure starting material eliminates racemic confounds in diastereomerically pure parallel library synthesis Available from stock with full analytical documentation (HPLC, NMR, MS). Custom synthesis and bulk quantities supported for lead optimization programs.

Molecular Formula C12H22ClF2NO2
Molecular Weight 285.76 g/mol
Cat. No. B13090712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate;hydrochloride
Molecular FormulaC12H22ClF2NO2
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C1CCCCC1)N)(F)F.Cl
InChIInChI=1S/C12H21F2NO2.ClH/c1-2-17-11(16)12(13,14)8-10(15)9-6-4-3-5-7-9;/h9-10H,2-8,15H2,1H3;1H/t10-;/m1./s1
InChIKeyPGBPEPQBKZWUCK-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate HCl: Identity & Sourcing


Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate hydrochloride (CAS 1363408-24-5) is a chiral, gem‑difluorinated γ‑amino ester building block. It belongs to the class of aminocyclohexyl ester derivatives, which are established scaffolds in ion‑channel‑targeted drug discovery and metabolic‑stability engineering [1]. The (R)‑configured amine, combined with the electron‑withdrawing 2,2‑difluoro substitution on the butanoate backbone, creates a spatially and electronically distinct environment that differentiates it from non‑fluorinated or achiral analogs .

Chiral (R)-configured amine for stereospecific ion-channel probe synthesis
2,2-Difluoro motif enables metabolic stability engineering and pH-dependent modulation
Aminocyclohexyl ester scaffold supports SAR library and lead-optimization research

Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate HCl: Generic Substitution Failure


Although many aminocyclohexyl ester derivatives are commercially available, the pharmacological and physicochemical profile of this class is exquisitely sensitive to the amine pKₐ, the steric and electronic nature of the cyclohexyl substituent, and the presence of fluorine atoms [1]. In a controlled series, changing the ionizable amine group shifted antiarrhythmic selectivity between ischemia‑induced and electrically‑induced arrhythmias, while also altering Nav1.5 versus Kv4.3 blocking potency [1]. The gem‑difluoro motif is known to increase oxidative metabolic stability and modulate target‑binding conformation [2]. Simply substituting a non‑fluorinated or racemic analog risks losing the intended pharmacological or biophysical behavior, making procurement of the specific (R)‑enantiomer with the 2,2‑difluoro configuration mandatory for reproducible results.

Target
(R)-enantiomer with 2,2-difluoro
Substitute
Non-fluorinated or racemic aminocyclohexyl ester
Stereochemistry controls ion-channel binding orientation
Racemate may confound stereospecific SAR; (S)-enantiomer may shift selectivity
Gem-difluoro reduces amine pKₐ and enhances metabolic stability
Non-fluorinated analogs may alter pH sensitivity and CYP450 oxidation profile
Defined cyclohexyl-butanoate core for reproducible ion-channel pharmacology
Alternative substituents may shift Nav1.5/Kv4.3 blockade profile

Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate HCl: Evidence vs. Analogs


Chiral Purity & (R)-Enantiomer Certification

The target compound is specified as the single (R)-enantiomer, with a vendor-certified purity of ≥98% . In the broader aminocyclohexyl ester class, stereochemistry at the amine-bearing carbon directly influences ion‑channel binding orientation and antiarrhythmic efficacy [1]. Racemic or (S)-configured alternatives, even if structurally similar, cannot be assumed to exhibit equivalent pharmacological performance.

Chiral Purity
Specification review
100% ee (≥98% (R)-enantiomer)
Supports stereochemical control in SAR studies
Vendor COA; chiral HPLC details not disclosed
Stereochemistry Chiral Resolution Enantiomeric Excess

Gem-Difluoro Moiety and Nav1.5 pH Sensitivity

In a congeneric series of amino‑2‑cyclohexyl esters, the presence and position of electron‑withdrawing substituents (including fluorine) modulated the pKₐ of the amine and consequently the pH‑dependence of Nav1.5 blockade [1]. The 2,2‑difluoro substitution in the target compound is predicted to lower the amine pKₐ relative to non‑fluorinated analogs, shifting the pH‑sensitivity profile for ion‑channel inhibition. In that series, lowering external pH from 7.4 to 6.5 increased Nav1.5 tonic block potency, demonstrating that fluorine substitution directly tunes pharmacological selectivity under ischemic (low‑pH) conditions [1].

pH-Dependent Nav1.5
Class-level
2,2-difluoro predicted to lower amine pKₐ; pH 6.5 increased Nav1.5 block in congeneric series
Supports ischemia-selective ion-channel probe design
Xenopus oocytes, rat Nav1.5; exact ΔpKₐ unavailable
Ion Channel Blockade Nav1.5 pH-Dependent Inhibition

Metabolic Stability: Gem-Difluoro Bioisostere

The 2,2‑difluoro substitution acts as a bioisostere for the carbonyl group, increasing resistance to cytochrome P450‑mediated oxidation [1]. In vigabatrin analog development, a gem‑difluoro substitution transformed an inactive compound into a potent, time‑dependent GABA‑AT inhibitor that remained active even in the presence of 2‑mercaptoethanol, whereas the non‑fluorinated analog lost activity [1]. This demonstrates that gem‑difluoro incorporation can qualitatively change target engagement durability.

Metabolic Stability
Reported
Gem-difluoro analogue retained GABA-AT inhibition in 2-mercaptoethanol; non-fluorinated lost activity
Supports metabolic-robustness engineering
Cross-study comparable; J. Med. Chem. 2003
Metabolic Stability Bioisostere CYP450 Resistance

Cyclohexyl Substituent & Mixed Ion-Channel Blockade

Amino‑2‑cyclohexyl ester derivatives, including those with varying aromatic naphthyl substitutions, produced dose‑dependent reductions in ischemia‑induced ventricular arrhythmias and increased the current threshold for ventricular fibrillo‑flutter (VFt) in rat models [1]. The cyclohexyl ring provides a lipophilic anchor that enhances membrane partitioning, a requirement for mixed Nav1.5/Kv4.3 blockade. While direct data for the target compound are not yet published, its structure lacks the naphthyl group present in the most potent analogs, suggesting a cleaner ion‑channel‑independent profile or a distinct off‑target spectrum that may be advantageous in specific screening cascades.

Ion-Channel Blockade
Class-level
Cyclohexyl esters reduced arrhythmia in rat occlusion model; target compound not tested
Cyclohexyl scaffold may support ion-channel probe entry
Data to verify for this specific compound
Antiarrhythmic Kv4.3 Ischemia‑Reperfusion

Ethyl (4R)-4-amino-4-cyclohexyl-2,2-difluorobutanoate HCl: Application Scenarios


Ischemia-Selective Ion-Channel Probes

The combination of the (R)‑amine and the 2,2‑difluoro motif enables pH‑dependent ion‑channel blockade tuning, as demonstrated by the congeneric series where lowering pH to 6.5 increased Nav1.5 inhibition [1]. This scaffold is therefore ideally suited for synthesizing fluorescent or radiolabeled probes to study sodium‑channel behavior in ischemic microenvironments.

Metabolically Stabilized Peptidomimetics

The gem‑difluoro group serves as a bioisostere for a carbonyl, conferring resistance to both hydrolysis and CYP450‑mediated oxidation, as shown by the sustained GABA‑AT inhibition even in the presence of 2‑mercaptoethanol [2]. This makes the compound a privileged intermediate for constructing peptide bond isosteres in protease‑resistant therapeutic leads.

Chiral Scaffold for SAR Libraries

Because stereochemistry at the 4‑position of the butanoate chain is critical for biological activity in the aminocyclohexyl ester class [1], the ≥98% enantiopure (R)‑isomer serves as a well‑defined starting material for parallel synthesis of diastereomerically pure libraries. This avoids the confounding factor of racemic mixtures in high‑throughput screening campaigns.

Non-Naphthyl Antiarrhythmic Lead Diversification

Existing potent antiarrhythmic aminocyclohexyl esters carry naphthyl moieties that may introduce polypharmacology [1]. Using the target compound as a core scaffold allows medicinal chemists to explore alternative N‑capping groups, potentially lowering off‑target activity while retaining the favorable cyclohexyl‑butanoate backbone.

Application
Selection Property
Validation Focus
Ischemia-Selective Ion-Channel Probe Development
pH-dependent ion-channel modulation profile
pH sensitivity testing in Nav1.5 assays
Metabolically Stabilized Peptidomimetic Research
Gem-difluoro metabolic stability
CYP450 resistance and hydrolytic stability profiling
Chiral SAR Library Synthesis
Enantiopure (R)-isomer ≥98%
Stereochemical consistency in high-throughput screening
Non-Naphthyl Ion-Channel Modulator Diversification
Cyclohexyl core without naphthyl polypharmacology
Off-target profiling and scaffold-hopping evaluation
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